6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
Description
Position of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one within the Broader Pyrazolo[1,a]pyrimidine Chemical Space
This compound is a specific derivative within the extensive family of pyrazolo[1,5-a]pyrimidines. Its structure is characterized by an amino group at the 6-position and a carbonyl group at the 7-position of the pyrimidine (B1678525) ring, which can exist in tautomeric equilibrium with its enol form.
The synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core generally involves a one-step cyclocondensation reaction between an aminopyrazole and a β-ketoester. acs.org To achieve the specific 6-amino substitution pattern of the target compound, a common synthetic route would involve the reaction of a 3,4-diaminopyrazole derivative with a suitable β-ketoester or a related 1,3-dielectrophilic species. Alternatively, multi-component reactions involving 3-aminopyrazoles, aldehydes, and activated methylene (B1212753) compounds like cyanoacetamide could be employed. nih.gov
The functional groups of this compound make it a valuable intermediate for further chemical synthesis. The amino group at the 6-position is nucleophilic and can participate in various reactions to introduce new substituents. The pyrimidinone ring itself offers multiple sites for modification. This dual functionality allows the compound to serve as a versatile building block for constructing more complex molecules with potential biological activities. For instance, the amino group could be acylated, alkylated, or used as a handle to link the scaffold to other molecular fragments, thereby expanding the chemical diversity of the pyrazolo[1,5-a]pyrimidine (B1248293) library.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-8-5-1-2-9-10(5)6(4)11/h1-3,9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHVYNKPYOEURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Aminopyrazolo 1,5 a Pyrimidin 7 1h One and Its Derivatives
General Approaches to Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System Formation
The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through the reaction of a 3-aminopyrazole (B16455), which acts as a 1,3-bisnucleophilic system, with a 1,3-biselectrophilic compound. nih.gov This foundational approach allows for extensive structural diversification at multiple positions of the heterocyclic core. nih.gov
Cyclocondensation Reactions of 1,3-Biselectrophilic Compounds with 3-Aminopyrazoles
The most widely adopted strategy for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov This reaction typically proceeds by the initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the 1,3-dielectrophile, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov
A variety of 1,3-biselectrophilic reagents are employed in this reaction, each leading to specific substitution patterns on the final pyrazolo[1,5-a]pyrimidine product. Common electrophiles include β-ketoesters, 1,3-diketones, β,γ-unsaturated γ-alkoxy-α-keto esters, and β-enaminones. organic-chemistry.orgresearchgate.netbme.hu For example, the reaction of 3-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters proceeds with high regioselectivity to afford pyrazolo[1,5-a]pyrimidines bearing an ester group at the 7-position, with yields ranging from 68% to 95% when refluxed in ethanol (B145695). organic-chemistry.org Similarly, three-component cyclocondensation of 3-aminopyrazoles with arylglyoxal hydrates and cyclic 1,3-diones yields partially hydrogenated pyrazolo[1,5-a]quinazoline derivatives. osi.lv The reaction conditions can be tuned, often involving heating in solvents like toluene (B28343) or acetic acid, sometimes with the aid of an acid catalyst. nih.gov
Table 1: Examples of 1,3-Biselectrophiles in Pyrazolo[1,5-a]pyrimidine Synthesis
| 1,3-Biselectrophile | Aminopyrazole | Conditions | Product Type | Yield |
| β-Ketoesters | Substituted 3-Aminopyrazoles | Toluene or Acetic Acid, reflux | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Good to Excellent |
| 1,3-Diketones | Substituted 3-Aminopyrazoles | Acetic Acid, H₂SO₄ catalyst | 5,7-Disubstituted-pyrazolo[1,5-a]pyrimidines | High |
| β,γ-Unsaturated γ-alkoxy-α-keto esters | N-Unsubstituted 5-Aminopyrazoles | Ethanol, reflux | 7-Ester-substituted-pyrazolo[1,5-a]pyrimidines | 68-95% |
| Cyclic β-dicarbonyls (e.g., 2-acetylcyclopentanone) | 3-Substituted-5-amino-1H-pyrazoles | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | Good |
| β-Enaminones | NH-5-Aminopyrazoles | Microwave irradiation, solvent-free | 2,7-Diaryl-pyrazolo[1,5-a]pyrimidines | 88-97% |
Strategies Involving Michael Acceptors in Cyclization Reactions
An alternative strategy for the formation of the pyrimidine ring involves the use of Michael acceptors or masked Michael acceptors. In these reactions, the aminopyrazole participates in a Michael-type addition to an activated alkene, which is followed by cyclization.
One notable example employs N-methyl uracil (B121893) as a masked Michael acceptor. The reaction of 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil in ethanol, facilitated by a base such as sodium ethoxide, yields a 3-phenylpyrazolo[1,5-a]pyrimidinone in good yield. nih.gov This method involves the in-situ generation of the Michael acceptor through the ring-opening of the uracil derivative. nih.govnih.gov
Another approach utilizes α,β-unsaturated nitriles, such as benzylidene malononitrile (B47326) derivatives. These compounds react with 5-aminopyrazole derivatives, often under microwave irradiation, to produce 7-aminopyrazolo[1,5-a]pyrimidine derivatives. nih.gov The reaction proceeds via a Michael addition of the aminopyrazole to the electron-deficient double bond of the malononitrile, followed by intramolecular cyclization and tautomerization.
Targeted Synthesis Strategies for 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one and Analogues
The synthesis of the specific this compound scaffold and its analogues, particularly the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, often relies on the general cyclocondensation principles but with specifically chosen starting materials to achieve the desired functionality.
Preparation from Beta-Ketoesters and Aminopyrazoles
A direct and widely used method for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is the one-step cyclocondensation reaction between various aminopyrazoles and β-ketoesters. acs.org This approach is highly versatile for creating libraries of analogues for structure-activity relationship studies. nih.govacs.org
The general synthesis involves heating a substituted 3-aminopyrazole with a β-ketoester, such as ethyl acetoacetate, in a suitable solvent. nih.gov The reaction is typically conducted under reflux in either toluene or acetic acid. nih.gov This condensation reaction forms the pyrimidinone ring, yielding the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one core. acs.org The substituents on the final product are determined by the R groups present on the starting aminopyrazole and β-ketoester.
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues
| Aminopyrazole (Starting Material 6) | β-Ketoester (Starting Material 5) | Conditions | Product |
| 3-Amino-4-cyanopyrazole | Ethyl acetoacetate | Acetic Acid, reflux | 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
| 3-Amino-4-phenylpyrazole | Ethyl benzoylacetate | Toluene, reflux | 3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
| 5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | Acetic Acid, H₂SO₄ | 7-Oxo-2-(phenylamino)-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| 3-Amino-4-ethoxycarbonylpyrazole | Ethyl trifluoroacetoacetate | Toluene, reflux | 3-Ethoxycarbonyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |
Routes Involving N-Methyl Uracil and Aryl-substituted Acetonitriles
Alternative routes provide access to analogues with different substitution patterns. The reaction involving N-methyl uracil serves as an effective method for preparing pyrazolo[1,5-a]pyrimidinone intermediates. nih.gov For instance, the cyclization of 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil in the presence of sodium ethoxide furnishes a 3-phenylpyrazolo[1,5-a]pyrimidinone building block, which can be further functionalized. nih.gov
A cascade cyclization strategy starting from aryl-substituted acetonitriles has been developed to build pyrazolo[1,5-a]pyrimidines with aryl substitution at the 3-position. nih.gov In this sequence, the aryl-substituted acetonitrile (B52724) is first treated with N,N-dimethylformamide dimethyl acetal (B89532) to generate a 3-(dimethylamino)-2-(phenyl)acrylonitrile intermediate. This intermediate is then reacted with hydrazine (B178648) in acetic acid and ethanol to form the corresponding 5-aminopyrazole, which subsequently cyclizes to form the pyrazolo[1,5-a]pyrimidine ring system. nih.gov
Synthesis via Hydrazinopyrazole (B2914938) Derivatives
Syntheses can also be initiated from precursors that already contain a hydrazine moiety or can be readily converted to one. While some methods use a fully formed pyrazolo[1,5-a]pyrimidine with a hydrazine group for further elaboration, other strategies build the core ring from a hydrazinopyrazole intermediate. ias.ac.in
One such pathway begins with the reaction of a precursor like benzyl (B1604629) cyanide with dimethyl carbonate to yield methyl phenylcyanoacetate. acs.org This intermediate is then treated with hydrazine hydrate (B1144303) to effect an intramolecular cyclization, forming an amino pyrazolone (B3327878). This pyrazolone derivative can then undergo a final cyclocondensation with a β-ketoester to generate the fused pyrazolo[1,5-a]pyrimidin-7(4H)-one product. acs.org Another route involves the convenient one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidine from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide. acs.org
Acid-Promoted and Base-Induced Synthetic Pathways
The construction of the pyrazolo[1,5-a]pyrimidine ring system frequently involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound. nih.gov These reactions can be effectively facilitated under either acidic or basic conditions to yield the desired fused heterocycle. nih.gov
Acid-Promoted Synthesis
Acid catalysis is a common strategy to promote the cyclization reaction. The acid activates the electrophilic partner, typically a β-dicarbonyl compound or its equivalent, facilitating the nucleophilic attack by the aminopyrazole. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through the reaction of 3,5-diaminopyrazole derivatives with various enaminones in refluxing glacial acetic acid. ekb.eg The acidic medium activates the endocyclic imino group of the pyrazole, initiating the nucleophilic attack. nih.gov In some procedures, stronger acids like sulfuric acid (H₂SO₄) have been used as catalysts in an acetic acid solvent to drive the condensation between 1,3-diketones or keto esters and substituted 5-aminopyrazoles. nih.gov
A summary of representative acid-promoted reactions is presented below:
| Reactants | Catalyst/Solvent | Product Type | Ref. |
| 3,5-Diaminopyrazole derivatives + Enaminones | Glacial Acetic Acid | Pyrazolo[1,5-a]pyrimidine derivatives | ekb.eg |
| 5-Aminopyrazoles + 1,3-Diketones or Keto Esters | H₂SO₄ / Acetic Acid | Pyrazolo[1,5-a]pyrimidine analogues | nih.gov |
| 3-Amino-1H-pyrazole + Enaminone derivative | Acetic Acid / NH₄OAc | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
Base-Induced Synthesis
Alternatively, base-induced pathways are employed, where the base enhances the nucleophilicity of the aminopyrazole. Common bases for this transformation include organic amines like piperidine (B6355638) or triethylamine (B128534) (TEA). For example, the synthesis of 7-amino-5-phenyl-6-cyanopyrazolo[1,5-a]pyrimidine derivatives can be achieved by the reaction of 5-aminopyrazoles with benzylidenemalononitrile, catalyzed by a few drops of piperidine in ethanol. Another approach involves the treatment of 3,5-diaminopyrazole derivatives with ethyl 2-cyano-3-ethoxyacrylate in an ethanol/TEA medium to yield novel pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
Examples of base-induced synthetic pathways are outlined in the following table:
| Reactants | Catalyst/Solvent | Product Type | Ref. |
| 5-Aminopyrazoles + Benzylidenemalononitrile | Piperidine / EtOH | 7-Aminopyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |
| 3,5-Diaminopyrazoles + Chalcones | Piperidine / EtOH | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |
| 3,5-Diaminopyrazoles + Ethyl 2-cyano-3-ethoxyacrylate | TEA / EtOH | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |
Formation from Alpha-Azidochalcones and 3-Aminopyrazoles
The reactivity of α-azidochalcones is well-documented for the synthesis of various nitrogen-containing heterocycles, often proceeding through a highly strained 2H-azirine intermediate. nih.gov These versatile building blocks have been used to construct oxazoles, imidazoles, indoles, and pyrroles. nih.gov However, a detailed review of the available scientific literature does not indicate that the reaction between α-azidochalcones and 3-aminopyrazoles is a commonly employed or established route for the direct synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. While α-azidochalcones have been reacted with other synthons via Michael-addition-cyclocondensation pathways, their specific application with aminopyrazoles to form this particular fused ring system is not prominently described. researchgate.net
Synthesis from Ethyl Cyanoacetate (B8463686) and Aryldiazonium Chlorides
The synthesis of pyrazolo[1,5-a]pyrimidines utilizing ethyl cyanoacetate and aryldiazonium chlorides is typically achieved through a multi-step sequence involving the formation of an arylhydrazone intermediate. In this pathway, an aryldiazonium chloride, generated from the diazotization of a p-substituted aniline, is first coupled with an active methylene (B1212753) compound like ethyl cyanoacetate. researchgate.net This coupling reaction yields an ethyl 2-arylhydrazonocyanoacetate intermediate. researchgate.net
The subsequent and crucial step is the cyclocondensation of this pre-formed arylhydrazone derivative with a suitable 3-aminopyrazole or 3,5-diaminopyrazole. researchgate.net The reaction, often carried out in a solvent such as pyridine, involves the nucleophilic attack from the aminopyrazole onto the nitrile or ester group of the arylhydrazone, followed by intramolecular cyclization and dehydration to furnish the final disazo pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
Diazotization: Aniline derivative → Aryldiazonium Chloride
Coupling: Aryldiazonium Chloride + Ethyl Cyanoacetate → Ethyl 2-arylhydrazonocyanoacetate
Cyclocondensation: Ethyl 2-arylhydrazonocyanoacetate + Aminopyrazole → Pyrazolo[1,5-a]pyrimidine derivative researchgate.net
Advanced Synthetic Techniques and Green Chemistry Protocols
In recent years, the development of synthetic methodologies for pyrazolo[1,5-a]pyrimidines has shifted towards more efficient and environmentally benign techniques. These advanced protocols, including microwave-assisted synthesis and ultrasonic irradiation, offer significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and simplified work-up procedures. nih.gov
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and their pyrimidinone derivatives. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving product yields and purity. nih.gov
This technique has been successfully applied to various synthetic strategies. For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds within minutes under microwave conditions to produce high-purity pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation provides a rapid and efficient route to functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov The condensation of isoflavones with 3-aminopyrazole can be directed chemoselectively; microwave irradiation favors the formation of 5,6-diarylpyrazolo[1,5-a]pyrimidines, whereas conventional heating yields the 6,7-diaryl isomers. nih.gov
| Reaction Type | Conditions | Advantages over Conventional Heating | Ref. |
| Three-component reaction (3-aminopyrazole, aldehyde, β-dicarbonyl) | Microwave irradiation | Reduced reaction time (minutes vs. hours) | nih.gov |
| Cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-aminopyrazoles | Solvent-free, Microwave irradiation | High yields, high purity, short reaction time | nih.gov |
| Condensation of isoflavone (B191592) with 3-aminopyrazole | Microwave irradiation | Chemoselective formation of 5,6-diaryl isomer | nih.gov |
Ultrasonic Irradiation in Pyrazolo[1,5-a]pyrimidine Synthesis
The use of ultrasonic irradiation is another green chemistry approach that has been effectively applied to the synthesis of pyrazolo[1,5-a]pyrimidines. This method utilizes the energy of acoustic cavitation to promote chemical reactions, often leading to shorter reaction times, milder conditions, and excellent yields.
A notable example is the synthesis of functionally diverse pyrazolo[1,5-a]pyrimidin-7(4H)-ones from the reaction of aminopyrazoles with symmetric or non-symmetric alkynes. This reaction is efficiently promoted by potassium bisulfate (KHSO₄) as a mild acid catalyst in an aqueous ethanol medium under ultrasonic irradiation. The use of water-based systems and a benign catalyst underscores the environmentally friendly nature of this protocol. nih.gov Similarly, diversely substituted pyrazolo[1,5-a]pyrimidines have been synthesized by reacting formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation, also using a mild acid catalyst in aqueous ethanol.
One-Pot Synthetic Procedures for 6-Aminopyrazolo[1,5-a]pyrimidinone Derivatives
One-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methodologies have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
These strategies often involve multi-component reactions. For example, the one-pot, three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds like malononitrile or ethyl cyanoacetate is a widely adopted approach. nih.gov Another efficient method is the one-step cyclocondensation of commercially available β-ketoesters with aminopyrazoles to directly form pyrazolo[1,5-a]pyrimidin-7(4H)-ones. Furthermore, a one-pot cyclization has been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides, showcasing the versatility of this approach. nih.gov These procedures can also be combined with advanced techniques, such as the one-pot, two-step microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines.
Chemical Reactivity and Functionalization of the 6 Aminopyrazolo 1,5 a Pyrimidin 7 1h One Scaffold
Post-Functionalization and Derivatization Strategies at Key Positions (C2, C3, C5, C6, C7)
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is amenable to substitution at multiple positions, with the reactivity of each site being influenced by the existing substitution pattern. encyclopedia.pub The primary routes for modification involve metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and electrophilic substitution. Positions C3 and C5 are frequently targeted for diversification, often following an initial halogenation step. nih.govencyclopedia.pub The C7 position, when substituted with a leaving group like a halogen, readily undergoes nucleophilic substitution. mdpi.com Functionalization at C2 and C6 is also achievable, providing comprehensive access to a diverse chemical space. nih.govmdpi.com
Introduction of Amino and Aryl Moieties
The introduction of aryl and amino groups is a common strategy for modulating the pharmacological properties of the pyrazolo[1,5-a]pyrimidine scaffold.
Aryl Moieties: Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and widely used method for introducing aryl and heteroaryl groups, primarily at the C3 and C5 positions. nih.govnih.govrsc.org This reaction typically involves coupling a halogenated pyrazolo[1,5-a]pyrimidine with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with various aryl and heteroaryl boronic acids to yield C3-arylated products. nih.govrsc.org Subsequent C5 arylation can also be achieved after activating the C-O bond of the lactam function. nih.govrsc.org
Amino Moieties: Amino groups can be introduced through several methods. A strategy for forming amines at the C6 position involves the reduction of a 6-(phenyldiazenyl) group, which delivers a 1,2-diamine system. nih.gov More broadly, the Buchwald-Hartwig amination reaction is a versatile method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. wikipedia.orgbeilstein-journals.org On the pyrazolo[1,5-a]pyrimidine scaffold, this reaction can be applied to chloro-substituted positions, such as C5, to introduce a wide variety of primary and secondary amines, including benzimidazoles. nih.govnih.gov
Halogenation and Subsequent Amination Reactions
Halogenation of the pyrazolo[1,5-a]pyrimidine core is a key step that installs a versatile handle for subsequent cross-coupling reactions.
Halogenation: The C3 position of the pyrazolo[1,5-a]pyrimidine ring is susceptible to electrophilic halogenation. nih.govscispace.com One-pot methodologies have been developed where the pyrazolo[1,5-a]pyrimidine core is first formed via cyclocondensation, followed by in situ oxidative halogenation using a combination of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈). nih.gov This approach allows for the efficient synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov N-halosuccinimides (NXS) are also effective reagents for this transformation. researchgate.net Chlorination at the C5 and C7 positions is typically achieved by treating the corresponding dihydroxy-pyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃). mdpi.comnih.gov
Subsequent Amination: The resulting halogenated pyrazolo[1,5-a]pyrimidines are excellent substrates for C-N bond-forming reactions. The Buchwald-Hartwig amination, in particular, is frequently employed to couple amines with these halo-derivatives. wikipedia.orglibretexts.org For example, 5,7-dichloro-pyrazolo[1,5-a]pyrimidines can be selectively functionalized. The C7-chlorine is more reactive and can be substituted with an amine like morpholine (B109124), followed by a subsequent palladium-catalyzed amination (e.g., Buchwald-Hartwig) or Suzuki coupling at the C5 position. mdpi.comnih.gov This sequential functionalization provides a controlled method for synthesizing diversely substituted pyrazolo[1,5-a]pyrimidines.
Table 1: Examples of Halogenation and Amination Reactions
| Starting Material | Reaction | Reagents | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Oxidative Halogenation | NaX, K₂S₂O₈ | C3 | 3-Halo-pyrazolo[1,5-a]pyrimidine | nih.gov |
| Pyrazolo[1,5-a]pyrimidine-5,7-diol | Chlorination | POCl₃ | C5, C7 | 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine | mdpi.comnih.gov |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C5 | 5-Amino-pyrazolo[1,5-a]pyrimidine | nih.gov |
| 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine | Nucleophilic Substitution | Morpholine | C7 | 5-Chloro-7-morpholino-pyrazolo[1,5-a]pyrimidine | mdpi.com |
Macrocyclization Approaches Involving the Pyrazolo[1,5-a]pyrimidine Core
Macrocyclization is an increasingly important strategy in drug discovery to constrain molecular conformation, which can lead to improved potency and selectivity. biorxiv.org The pyrazolo[1,5-a]pyrimidine scaffold has been successfully incorporated into macrocyclic structures, particularly in the development of kinase inhibitors. biorxiv.orgmdpi.com
The synthetic approach to these macrocycles often involves building a linear precursor containing the pyrazolo[1,5-a]pyrimidine core with reactive handles at both ends. For example, a chlorinated pyrazolo[1,5-a]pyrimidine can be functionalized via nucleophilic substitution with an amino alcohol. biorxiv.org The terminal alcohol and a position on an aryl group (introduced via Suzuki coupling) can then be linked together to close the macrocycle, often through reactions like ether or amide bond formation. This strategy has been used to develop potent and selective inhibitors of kinases such as AAK1. biorxiv.org
Ring-Opening Reactions of Precursors Leading to Pyrazolo[1,5-a]pyrimidinones
While the direct cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophiles is the most common route to pyrazolo[1,5-a]pyrimidines, pathways involving ring-opening of precursor molecules have also been reported. encyclopedia.pubresearchgate.net These reactions can provide access to unique substitution patterns.
One notable example is the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines to 5-aroyl-NH-pyrazolo[3,4-b]pyridines in the presence of aqueous sodium hydroxide (B78521). rsc.orgresearchgate.net This transformation proceeds through an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism, where a hydroxide ion attacks the pyrimidine (B1678525) ring, leading to its opening, followed by recyclization to form the more stable pyrazolo[3,4-b]pyridine isomer. rsc.orgresearchgate.net
In another synthetic approach, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone (B121156) results in the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones. nih.gov This reaction involves the opening of the butyrolactone ring as the final step in the cyclization process. nih.gov Similarly, the reaction of an aminopyrazole with 1-methyluracil (B15584) can induce the opening of the uracil (B121893) ring, which, after the loss of a methylurea (B154334) molecule, leads to the formation of a 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine. nih.govmdpi.com
Cross-Coupling Reactions for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for the diversification of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govrsc.org
Suzuki-Miyaura Coupling: As previously mentioned, this is the premier method for introducing aryl and heteroaryl substituents at halogenated positions, particularly C3 and C5. nih.govmdpi.comnih.gov Microwave-assisted Suzuki-Miyaura couplings have been shown to be particularly efficient, allowing for rapid synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones. nih.govrsc.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and avoid side reactions like debromination. nih.govrsc.org
Buchwald-Hartwig Amination: This reaction provides a powerful route to C-N bond formation, allowing for the introduction of a wide array of amino groups. wikipedia.orglibretexts.org It has been utilized to couple various amines and N-heterocycles to positions such as C5 of the pyrazolo[1,5-a]pyrimidine core, often under microwave irradiation to facilitate the reaction. nih.govnih.gov
Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl or vinyl halide, has also been applied to the pyrazolo[1,5-a]pyrimidine system. nih.gov It enables the introduction of alkynyl moieties, which can serve as versatile handles for further synthetic transformations. nih.gov
Table 2: Overview of Cross-Coupling Reactions for Pyrazolo[1,5-a]pyrimidine Diversification
| Reaction | Position(s) | Coupling Partner | Catalyst System (Example) | Product Feature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | C3, C5 | Aryl/Heteroaryl Boronic Acid | PdCl₂(PPh₃)₂, Na₂CO₃ | C-Aryl Bond | mdpi.comnih.gov |
| Buchwald-Hartwig | C5, C7 | Primary/Secondary Amine | Pd(OAc)₂, X-Phos, KOt-Bu | C-N Bond | beilstein-journals.orgnih.gov |
| Sonogashira | C5 | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | C-Alkynyl Bond | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 6 Aminopyrazolo 1,5 a Pyrimidin 7 1h One
X-ray Crystallography for Solid-State Structure Determination
Further empirical research and publication of the findings are required to provide a detailed and accurate structural elucidation of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one.
Confirmation of Regioselectivity and Tautomeric Forms
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core, typically through the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents, can theoretically lead to different regioisomers. bme.hunih.gov However, studies consistently demonstrate that the reaction proceeds with high regioselectivity, yielding the pyrazolo[1,5-a]pyrimidin-7-one isomer rather than the 5-one alternative. nih.govorganic-chemistry.org This selectivity is a critical aspect of its structural identity, confirmed through various analytical methods.
A more complex structural question is the compound's potential for tautomerism. The pyrazolo[1,5-a]pyrimidin-7-one scaffold can exist in several tautomeric forms, primarily the 7(1H)-one, 7(4H)-one, and the aromatic 7-hydroxy tautomer. nih.gov Extensive spectroscopic and crystallographic studies on analogous compounds have been conducted to establish the dominant form in both solution and the solid state. nih.govacs.org
Single-crystal X-ray diffraction analysis of a closely related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative provided unequivocal evidence for the keto-amine tautomer (specifically the 4H-one form) as the dominant structure in the solid state. nih.govacs.org A key piece of evidence is the length of the carbon-oxygen bond, which was determined to be approximately 1.23 Å. nih.govacs.org This value is characteristic of a standard C=O double bond found in ketones, and significantly different from the C–O single bond length of about 1.36 Å expected for a phenolic or enolic hydroxyl group. nih.govacs.org
Spectroscopic data further corroborates these findings. Infrared (IR) spectroscopy shows characteristic absorption bands for an N-H group around 3232 cm⁻¹ and a strong carbonyl (C=O) group absorption near 1653 cm⁻¹. bme.hu In ¹³C NMR spectroscopy, the presence of a signal in the downfield region, typically around 155.7 ppm, is assigned to the carbonyl carbon, providing further support for the keto tautomeric form. bme.hu ¹H NMR spectra also support this structure, with signals corresponding to the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings. bme.husemanticscholar.org
| Analytical Technique | Key Finding | Observation | Reference |
|---|---|---|---|
| X-ray Crystallography | C=O Bond Length | ~1.23 Å, consistent with a ketone double bond. | nih.govacs.org |
| FT-IR Spectroscopy | Vibrational Frequencies | Strong absorption for C=O group (~1653 cm⁻¹) and N-H stretching (~3232 cm⁻¹). | bme.hu |
| ¹³C NMR Spectroscopy | Chemical Shift | Resonance for a carbonyl carbon observed at ~155.7 ppm. | bme.hu |
| ¹H NMR Spectroscopy | Proton Signals | Signals consistent with the protons of the fused heterocyclic rings and amino group. | bme.husemanticscholar.org |
Analysis of Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure, molecular conformation, and the nature of intermolecular interactions in the solid state. nih.govmdpi.comresearchgate.net For the pyrazolo[1,5-a]pyrimidine scaffold, crystallographic studies reveal a largely planar fused ring system. nih.govacs.org
The crystal packing of these molecules is heavily influenced by a network of intermolecular hydrogen bonds. sapub.org The 6-amino group and the pyrimidine N-H act as hydrogen bond donors, while the carbonyl oxygen and the pyrazole nitrogen atom serve as effective hydrogen bond acceptors. researchgate.net These interactions, such as N-H···O and N-H···N, link adjacent molecules into chains or more complex three-dimensional networks, contributing to the stability of the crystal lattice. researchgate.net
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | -NH₂ (Amino), -NH (Pyrimidine) | C=O (Carbonyl), N (Pyrazole) | Primary determinant of crystal packing, forming chains and networks. | researchgate.net |
| Weak Hydrogen Bonding | C-H (Aromatic) | C=O (Carbonyl), N (Pyrazole) | Provides additional stabilization to the crystal lattice. | researchgate.net |
| π–π Stacking | Planar Pyrazolo[1,5-a]pyrimidine Rings | Contributes to the cohesive energy and dense packing in the solid state. | nih.govresearchgate.net |
Computational and Theoretical Studies of 6 Aminopyrazolo 1,5 a Pyrimidin 7 1h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular orbitals, electron distribution, and other electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. kastamonu.edu.trdergipark.org.tr In the study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT has been employed to determine various chemical characterizations. researchgate.net It has proven to be a valuable tool for understanding the adsorption mechanisms and electronic properties of pyrimidine (B1678525) derivatives. dergipark.org.tr DFT calculations, often using the B3LYP method with various basis sets, are utilized to gain a better understanding of regioselectivity in reactions and to calculate molecular properties. researchgate.netresearchgate.net These calculations are instrumental in predicting the optimized molecular geometry and other quantum chemical features. kastamonu.edu.tr
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability and reactivity. kastamonu.edu.trirjweb.com
In studies of related pyrazolo[3,4-d]pyrimidine systems, DFT calculations have been used to compute HOMO and LUMO energies, which indicate that charge exchange occurs within the molecule. researchgate.net For pyrimidine derivatives, a lower LUMO energy signifies a better electron-accepting capability, while a higher HOMO energy indicates a better electron-donating ability. irjweb.com The analysis of these frontier molecular orbitals helps in understanding the charge transfer that can occur within the molecule. irjweb.com
Table 1: Representative Frontier Orbital Energies for a Pyrimidine Derivative Note: The following data is for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine and is intended to be illustrative of the types of values obtained for related structures.
| Parameter | Energy (eV) |
| EHOMO | -6.2613 |
| ELUMO | -0.8844 |
| Energy Gap (ΔE) | 5.3769 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. researchgate.net
For related pyrazolo[3,4-d]pyrimidine molecules, MEP analysis has shown that regions of negative potential, typically colored red, are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are found near hydrogen atoms and indicate sites for nucleophilic attack. researchgate.net These maps are also useful in understanding intermolecular interactions. researchgate.net
Quantum chemical calculations provide optimized geometrical parameters such as bond lengths and bond angles. researchgate.net These calculated parameters can be compared with experimental data, where available, to validate the computational method. researchgate.net For instance, in a study of a pyrazolo[3,4-d]pyrimidine derivative, the optimized geometrical parameters were calculated using both Hartree-Fock and DFT methods. researchgate.net
Conformational Analysis and Tautomeric Stability Investigations
The pyrazolo[1,5-a]pyrimidin-7(1H)-one scaffold can exist in different tautomeric forms. nih.gov Computational studies are crucial for determining the relative stability of these tautomers. nih.gov For example, in a study of 1-benzamidoisoquinoline derivatives, both NMR spectroscopy and computational chemistry were used to investigate the tautomeric equilibrium. mdpi.com The presence of different tautomers can be influenced by substituent effects and the solvent environment. mdpi.com
In the case of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, three plausible tautomeric structures have been identified. nih.gov The dominant tautomer can be verified through experimental methods like X-ray crystallography, which can then be supported by computational calculations. nih.gov For tetrahydropyrazolo[1,5-a]pyrimidines, conformational analysis has revealed the existence of both conformationally stable and labile systems, which has implications for their biological activity. mdpi.com
Molecular Docking and Computational Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or DNA. johnshopkins.edu This method is widely used in drug discovery to understand the interactions between a ligand and its receptor at the atomic level. ekb.egekb.eg
For pyrazolo[1,5-a]pyrimidine derivatives, molecular docking studies have been performed to investigate their potential as antimicrobial agents by docking them into the active sites of enzymes like DNA gyrase. johnshopkins.edu These studies help to elucidate the binding modes and energies of the compounds, providing insights into their mechanism of action. johnshopkins.eduekb.eg The results of docking studies can be further supported by MEP analysis, which can help to explain the observed binding interactions. johnshopkins.edu In the context of anticancer research, pyrazolo[1,5-a]pyrimidines have been docked into the active sites of enzymes like CDK2 kinase to understand their cytotoxic activity. ekb.egekb.eg
Structure Activity Relationship Sar Investigations of 6 Aminopyrazolo 1,5 a Pyrimidin 7 1h One Derivatives in Biological Systems
Influence of Substitutions on Biological Activity Profiles
The biological activity of 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Modifications at positions C2, C3, C5, C6, and C7 can dramatically alter the compound's affinity and selectivity for its biological target.
Positional Effects of Substituents (C2, C3, C5, C6, C7) on Target Binding
Systematic modifications at various positions of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have provided valuable insights into their roles in target engagement.
C3 Position: The C3 position is a critical site for modification, often impacting potency and selectivity. In the development of antitubercular agents, this position has been found to offer a higher degree of flexibility, allowing for a variety of substitutions. nih.gov For TrkA inhibitors, the introduction of a carboxamide moiety at the C3 position significantly enhances inhibitory activity. mdpi.com Heteroaryl substitutions, such as thiadiazole, oxadiazole, and triazole, at this position have also been shown to boost inhibitory activity against Trk receptors. mdpi.com
C5 Position: The C5 position plays a key role in directing the molecule towards its target and establishing crucial interactions. For PI3Kδ inhibitors, the introduction of an indole (B1671886) group at this position has been identified as a promising strategy for future SAR studies. benthamdirect.com In the case of TrkA inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) linked to the C5 position has been utilized in foundational scaffolds, similar to the approved drug Larotrectinib. mdpi.com
C6 Position: The C6 position can also be modified to modulate biological activity. For instance, in the development of anti-inflammatory agents, 6-cyano-7-aminopyrazolo[1,5-a]pyrimidines have been used as starting materials for the synthesis of more complex heterocyclic systems.
C7 Position: The C7 position is frequently involved in key interactions with the target protein, particularly in the hinge region of kinases. For antitubercular aminopyrazolo[1,5-a]pyrimidines, a 2-pyridylmethylamine moiety at the C-7 position was found to be important for activity. nih.gov In the context of protein kinase inhibitors, an amino group at the seventh position is often associated with potent biological activities.
Role of Hydrogen Bonding, Hydrophobic Interactions, and Pi-Stacking in Ligand-Target Complexes
The binding of this compound derivatives to their biological targets is governed by a combination of intermolecular forces.
Hydrogen Bonding: Hydrogen bonds are critical for the affinity and specificity of these inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold itself can act as a hinge-binder, forming hydrogen bonds with the backbone of the target protein. For example, in Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the amino acid Met592 in the hinge region. mdpi.com Similarly, for PI3Kδ inhibitors, a key hydrogen bond is formed between the oxygen atom of a morpholine (B109124) substituent and the amino acid Val-828 in the hinge region. benthamdirect.com The existence of these interactions is often a determining factor in the potency of the inhibitor.
SAR Insights for Specific Enzymatic Inhibitory Activities
The versatile this compound scaffold has been successfully employed to develop inhibitors for a range of enzymes, with SAR studies providing crucial guidance for optimizing their potency and selectivity.
Kinase Inhibition (e.g., Casein Kinase 2, PIM-1, Trk Receptors, PI3Kδ, B-Raf, VEGFR, PDGFR)
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of protein kinase inhibitors. nih.gov
Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of selective CK2 inhibitors. Optimization of this scaffold, including macrocyclization, has led to compounds with high in vitro potency for CK2.
PIM-1: The pyrazolo[1,5-a]pyrimidine core has been identified as a highly selective scaffold for PIM-1 kinase inhibitors.
Trk Receptors: This scaffold is a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors, with several marketed drugs featuring this core structure. mdpi.comnih.gov SAR studies have revealed that modifications at the C3 and C5 positions are critical for potent Trk inhibition. mdpi.com
PI3Kδ: Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as a novel series of selective PI3Kδ inhibitors. benthamdirect.com SAR studies have highlighted the importance of substitutions at the C2 and C5 positions for achieving high potency and selectivity.
B-Raf: Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors. nih.gov Structure-activity relationship studies have been conducted to optimize the biochemical profile of these compounds. benthamdirect.comnih.gov Some derivatives have been shown to bind to B-Raf kinase without forming a conventional hinge-binding hydrogen bond. osti.gov
VEGFR: Pyrazolo[3,4-d]pyrimidine derivatives, a related scaffold, have shown potent activity against VEGFR-2. nih.govrsc.org This suggests the potential of the pyrazolo[1,5-a]pyrimidine core for developing VEGFR inhibitors as well.
PDGFR: While specific SAR data for PDGFR inhibitors based on the this compound scaffold is less detailed in the provided context, the broad applicability of this scaffold against various kinases suggests its potential in this area as well.
| Target Kinase | Key SAR Insights |
| Casein Kinase 2 (CK2) | Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold can lead to highly potent and selective inhibitors. |
| PIM-1 | The pyrazolo[1,5-a]pyrimidine core is a highly selective scaffold for PIM-1 inhibition. |
| Trk Receptors | Modifications at C3 (e.g., carboxamide) and C5 (e.g., substituted pyrrolidine) are crucial for potent inhibition. mdpi.com |
| PI3Kδ | Substitutions at C2 (e.g., amine subunits) and C5 (e.g., indole) are important for potency and selectivity. benthamdirect.com |
| B-Raf | Pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as B-Raf inhibitors. nih.gov Some derivatives exhibit non-hinge-binding modes. osti.gov |
| VEGFR | Related pyrazolo[3,4-d]pyrimidine scaffolds show potent VEGFR-2 inhibition, indicating potential for the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.org |
Alpha-Glucosidase Inhibition
A series of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as α-glucosidase inhibitors. These compounds exhibited excellent potency, with some derivatives being significantly more potent than the standard drug acarbose (B1664774). The SAR studies indicated that the nature of the substituents on the aryl rings at the C5 and C7 positions plays a crucial role in determining the inhibitory activity.
MurA Inhibition
Arylazopyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of MurA, an essential enzyme in bacterial cell wall biosynthesis. The antimicrobial activity of these compounds was found to be significantly influenced by the type of aryl moiety at the C7 position. For instance, derivatives with a p-tolyl group at this position showed sensitivity towards several bacterial strains. Furthermore, substitutions on the phenyl-azo moiety also impacted the activity profile.
SAR for Antimicrobial Potencies (e.g., Antitubercular Activity)
The investigation into the structure-activity relationship (SAR) of this compound derivatives has revealed crucial insights into their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb). The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of new antitubercular drugs. acs.orgnih.gov
Initial high-throughput screening of diverse chemical libraries identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a hit for anti-TB activity. ucl.ac.uk This led to more focused research on synthesizing and evaluating a range of analogues to determine the key structural features necessary for potent antimycobacterial effects. acs.org These studies have systematically explored the impact of substitutions at various positions of the heterocyclic system.
The SAR studies of a series of aminopyrazolo[1,5-a]pyrimidines demonstrated that the 2-pyridylmethylamine moiety at the C-7 position of the pyrazolo[1,5-a]pyrimidine scaffold was important for activity against Mtb. nih.govresearchgate.net In contrast, the C-3 position allowed for a greater degree of structural variation without significantly compromising the antimicrobial potency. nih.govresearchgate.net
Further investigations into pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives revealed that having an aromatic ring at both the R² and R³ positions was essential for their antitubercular activity. acs.org The presence of a methyl group at the R⁴ position was found to have a variable effect on potency. For instance, the removal of this methyl group was detrimental to the activity in some analogues, while in others it led to a four-fold increase in potency. acs.org
One of the key findings from these SAR studies was the significant enhancement in antitubercular activity achieved through specific substitutions. For example, certain modifications to the core structure resulted in compounds with low cytotoxicity and promising activity against Mtb within macrophages. acs.org The general synthetic route for these derivatives often involves a one-step cyclocondensation reaction between β-ketoesters and aminopyrazoles. acs.org
The following table summarizes the structure-activity relationship data for a selection of this compound derivatives, highlighting the impact of different substituents on their antitubercular activity.
| Compound | R² Substituent | R³ Substituent | R⁴ Substituent | Antitubercular Activity (MIC in µM) |
|---|---|---|---|---|
| Analog 1 | Phenyl | Aryl | Methyl | Moderate |
| P22 | Phenyl | Aryl | H | Decreased Activity |
| P25 | Substituted Phenyl | Aryl | Methyl | Potent |
| P26 | Substituted Phenyl | Aryl | H | 4-fold more potent than P25 |
| P23 | Phenyl | Aryl | Isopropyl | Inactive |
| P19 | Optimized Aromatic | Optimized Aromatic | Methyl | Improved Potency (2.73 µM) |
Biological Activities and Mechanistic Understanding of 6 Aminopyrazolo 1,5 a Pyrimidin 7 1h One Derivatives Non Clinical Contexts
Enzymatic Inhibitory Activities (in vitro and ex vivo)
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core have been extensively investigated as inhibitors of various enzymes, demonstrating potent and often selective activity that makes them attractive candidates for further research.
Pyrazolo[1,5-a]pyrimidines are recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity. rsc.org These compounds often function as ATP-competitive or allosteric inhibitors, targeting the kinase activity that is frequently dysregulated in various diseases. rsc.org Their versatile structure allows for modifications that enhance potency and selectivity against specific kinases.
Research has identified derivatives that effectively inhibit a wide range of protein kinases, including Casein Kinase 2 (CK2), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks). nih.govmdpi.commdpi.comnih.gov For instance, a series of 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines showed nano to low micromolar inhibition of CK2, with the lead compound, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, exhibiting an IC₅₀ of 45 nM. nih.gov Similarly, picolinamide-substituted derivatives demonstrated excellent enzymatic inhibition of TrkA, with IC₅₀ values as low as 1.7 nM. nih.gov In the realm of PI3K inhibition, a library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine yielded potent and selective inhibitors of PI3Kδ, with one compound showing an IC₅₀ value of 18 nM and high selectivity over other PI3K isoforms. mdpi.com
| Target Kinase | Derivative Series | Potency (IC₅₀) | Reference |
| Casein Kinase 2 (CK2) | 6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines | 45 nM (lead compound) | nih.gov |
| TrkA | Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | 1.7 nM | nih.gov |
| TrkA, TrkB, TrkC | Macrocyclic pyrazolo[1,5-a]pyrimidines | 0.17 nM, 0.07 nM, 0.07 nM | nih.gov |
| PI3Kδ | Benzimidazole pyrazolo[1,5-a]pyrimidines | 18 nM (lead compound) | mdpi.com |
| CDKs, JNK3 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine based | 4.6 nM (CDK2), 26.1 nM (JNK3) | mdpi.com |
Beyond protein kinases, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of other crucial enzyme families, such as phosphodiesterases (PDEs) and cyclooxygenases (COX).
A series of bicyclic pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as selective COX-2 inhibitors. nih.govresearchgate.net Structure-activity relationship studies led to the identification of 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine as one of the most potent and selective COX-2 inhibitors in its series. nih.govresearchgate.net Further research involving molecular modeling has also aimed at designing novel pyrazolo[1,5-a]pyrimidine derivatives as effective COX-1 and COX-2 inhibitors. nih.govresearchgate.net
In the context of phosphodiesterases, a novel series of pyrazolo[1,5-a]pyrimidine-based compounds were discovered to be inhibitors of Phosphodiesterase 2A (PDE2A). researchgate.net Medicinal chemistry efforts focused on optimizing potency and selectivity, leading to the development of molecules with a desirable balance of preclinical properties. researchgate.net
| Target Enzyme | Derivative Series | Key Findings | Reference |
| Cyclooxygenase-2 (COX-2) | 6,7-disubstituted pyrazolo[1,5-a]pyrimidines | Identified highly potent and selective inhibitors. | nih.govresearchgate.net |
| COX-1 / COX-2 | Various pyrazolo[1,5-a]pyrimidines | Derivatives showed IC₅₀ values in the low micromolar range. | nih.govresearchgate.net |
| Phosphodiesterase 2A (PDE2A) | Pyrazolo[1,5-a]pyrimidine-3-carboxamides | Discovered a new series of inhibitors with a unique binding mode. | researchgate.net |
Antimicrobial Potential (in vitro)
The pyrazolo[1,5-a]pyrimidine scaffold has also served as a foundation for the development of agents with significant antimicrobial properties, including activity against mycobacteria, and a broad spectrum of bacteria and fungi.
Whole-cell high-throughput screening of chemical libraries has identified the aminopyrazolo[1,5-a]pyrimidine core as a novel and promising hit series against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.netacs.orgnih.gov Subsequent synthesis and structure-activity relationship (SAR) studies of over 140 compounds confirmed their potent antimycobacterial activity. nih.gov These studies revealed that a 2-pyridylmethylamine moiety at the C-7 position of the scaffold was crucial for Mtb activity, while the C-3 position allowed for greater structural flexibility. researchgate.netnih.gov Some derivatives within this class demonstrated Minimum Inhibitory Concentrations (MIC₉₉) of less than 5 µM against the Mtb H37Rv strain. researchgate.net
| Organism | Derivative Series | Activity (MIC) | Key SAR Finding | Reference |
| Mycobacterium tuberculosis | 7-(Aminomethyl)aryl pyrazolo[1,5-a]pyrimidines | <5 µM (for 6 compounds) | 2-pyridylmethylamine at C-7 is important for activity. | researchgate.netnih.gov |
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In vitro testing has been conducted against common strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.netjocpr.com
One study found that a synthesized pyrazolo[1,5-a]pyrimidine derivative exhibited the highest potency against all tested organisms, with zones of inhibition measuring 23 mm for S. aureus, 24 mm for P. aeruginosa, and 22 mm for E. coli. jocpr.com Another investigation into novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives found that the 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivative showed a potent minimum inhibitory concentration (MIC) of 0.25 µg/mL against both S. aureus and E. coli. nih.gov
| Bacterial Strain | Derivative Series | Activity (ZOI / MIC) | Reference |
| S. aureus (Gram-positive) | Substituted pyrazolo[1,5-a]pyrimidine | ZOI: 23.0 mm | jocpr.com |
| B. subtilis (Gram-positive) | 6-Cyano-pyrazolo[1,5-a]pyrimidines | ZOI: 23.0 mm; MIC: 312 µM | researchgate.net |
| E. coli (Gram-negative) | Substituted pyrazolo[1,5-a]pyrimidine | ZOI: 22.0 mm | jocpr.com |
| P. aeruginosa (Gram-negative) | Substituted pyrazolo[1,5-a]pyrimidine | ZOI: 24.0 mm | jocpr.com |
| S. aureus, E. coli | 5-Amino-3-((benzylidene)amino)-1H-pyrazole | MIC: 0.25 µg/mL | nih.gov |
The antifungal potential of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated, particularly against phytopathogenic fungi. Studies have screened these compounds against fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. amazonaws.comnih.gov
Certain 6,7-diarylpyrazolo[1,5-a]pyrimidines were found to be effective at inhibiting fungal growth. nih.gov For instance, one derivative (4j) strongly inhibited the growth of A. solani with an IC₅₀ value of 17.11 µg/mL. Another derivative (4h) was effective against both Cytospora sp. and F. solani, with IC₅₀ values of 27.32 µg/mL and 21.04 µg/mL, respectively. amazonaws.comnih.gov These findings suggest that the trifluoromethyl group on the phenyl ring could be a key feature for inhibiting the growth of A. solani. amazonaws.com
| Fungal Strain | Derivative Series | Potency (IC₅₀) | Reference |
| Alternaria solani | 6,7-Diarylpyrazolo[1,5-a]pyrimidines (with 4'-trifluoromethyl) | 17.11 µg/mL | amazonaws.comnih.gov |
| Cytospora sp. | 6,7-Diarylpyrazolo[1,5-a]pyrimidines | 27.32 µg/mL | amazonaws.comnih.gov |
| Fusarium solani | 6,7-Diarylpyrazolo[1,5-a]pyrimidines | 21.04 µg/mL | amazonaws.comnih.gov |
| Colletotrichum gloeosporioides | 5,6-Diarylpyrazolo[1,5-a]pyrimidines | 46.22 µg/mL | amazonaws.com |
Antiviral Activities (e.g., Hepatitis C Virus, HIV, Herpesviruses)
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as antiviral agents in non-clinical studies, exhibiting inhibitory activity against a range of viruses. bme.hu
Hepatitis C Virus (HCV): A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives have been identified as potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication. nih.govgoogle.com Enzymatic assays confirmed that several compounds from this class exhibit potent activity against this viral target. nih.gov Further research described a novel 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivative as a potent inhibitor of HCV, with its activity being evaluated in various cell culture systems. nih.gov The inhibition of the HCV RdRp enzyme is considered an ideal target for antiviral drugs because it is unique to the replication process of RNA viruses. google.com
Human Immunodeficiency Virus (HIV): The pyrazolo[1,5-a]pyrimidine core is also a feature in compounds developed as inhibitors of HIV-1. bme.hu A patent for pyrazolo[1,5-a]pyrimidine-based macrocyclic compounds highlighted their role as inhibitors of HIV-1 replication, addressing the ongoing need for novel inhibitors due to the emergence of drug resistance. nih.gov Additionally, related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been investigated as a novel class of inhibitors targeting the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity, an underexplored viral enzyme. mdpi.com
Herpesviruses: Research has also pointed to the efficacy of this scaffold against herpesviruses. Specifically, 3-arylpyrazolo[l,5-a]pyrimidines have been shown to possess potent activity against this family of viruses. google.com
Antitumor Activities (in vitro against cell lines)
The pyrazolo[1,5-a]pyrimidine framework is a recognized purine (B94841) analogue that has been extensively studied for its antitumor properties. rhhz.net Numerous derivatives have shown promising cytotoxic and antiproliferative effects against various human cancer cell lines in vitro. rhhz.netnih.goveurekaselect.com
Activity against Human Cancer Cell Lines (e.g., MCF-7, HTC-116)
In vitro screening against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines has confirmed the cytotoxic potential of several pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg
For instance, one study reported a novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles, with compound 14a displaying exceptionally high activity against the HCT-116 cell line, with an IC₅₀ value of 0.0020 μM. eurjchem.com Another series of 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogs also demonstrated significant antiproliferative activity; compound 43 showed IC₅₀ values of 3.36 μM against MCF-7 cells and 1.40 μM against HCT-116 cells. nih.gov
Further studies have synthesized new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their efficacy against a panel of cancer cell lines. rhhz.net Compound 4d from one such study exhibited potent activity against MCF-7 cells with an IC₅₀ of 0.72 μM. ekb.eg Another investigation found that certain derivatives displayed good anticancer activity against HCT-116 cells. rhhz.net Structure-activity relationship (SAR) studies have indicated that modifications, such as the introduction of a methoxy (B1213986) group on an aryl moiety, can enhance the anticancer activity across both MCF-7 and HCT-116 cell lines. nih.gov
| Compound Series/Number | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (14a) | HCT-116 | 0.0020 μM | eurjchem.com |
| 7-Aryl-3-substituted analog (43) | MCF-7 | 3.36 μM | nih.gov |
| 7-Aryl-3-substituted analog (43) | HCT-116 | 1.40 μM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine analog (4d) | MCF-7 | 0.72 μM | ekb.eg |
| Indolyl-pyrimidine hybrid (60) | MCF-7 | 5.1 μM | ekb.eg |
| Indolyl-pyrimidine hybrid (60) | HCT-116 | 6.6 μM | ekb.eg |
Mechanistic Investigations at the Molecular and Cellular Level (non-clinical)
Elucidation of Molecular Targets and Binding Modes
The diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives stem from their ability to interact with various molecular targets, particularly protein kinases. rsc.org This scaffold is a key component of several kinase inhibitors, acting as ATP-competitive inhibitors. rsc.org
In the context of cancer, these compounds have been shown to inhibit a wide array of kinases involved in cellular signaling and proliferation. These include Cyclin-Dependent Kinases (CDKs), such as CDK1 and CDK2, as well as EGFR, B-Raf, and MEK. rsc.org For example, the marketed anticancer drug Dinaciclib, which features the pyrazolo[1,5-a]pyrimidine core, is a known CDK inhibitor. semanticscholar.org Other identified targets include Tropomyosin receptor kinase A (TrkA), ALK2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govekb.eg
Molecular modeling has provided insights into the binding modes of these inhibitors. For a series of PI3Kδ inhibitors, a crucial hydrogen bond was observed between the oxygen atom of a morpholine (B109124) ring on the pyrazolo[1,5-a]pyrimidine core and the amino acid Val-828 in the hinge region of the kinase. mdpi.com It was also suggested that an indole (B1671886) substituent at the C(5) position could form an additional hydrogen bond with Asp-787. mdpi.com
In antiviral applications, the molecular target for certain derivatives against Hepatitis C Virus has been identified as the NS5B RNA-dependent RNA polymerase. nih.gov
Studies on Resistance Mechanisms (e.g., FAD-dependent hydroxylase mutations leading to compound catabolism)
Mechanisms of resistance to pyrazolo[1,5-a]pyrimidine-based compounds have been investigated, particularly in the context of antitubercular research. In studies on Mycobacterium tuberculosis, resistance to a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones was conferred by mutations in the gene rv1751. nih.govacs.org This gene encodes a putative flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. nih.govacs.org It was demonstrated that this mutation led to increased catabolism of the compound. acs.org The FAD-dependent enzyme promoted the hydroxylation of the compound, using molecular oxygen, which effectively inactivated it. nih.gov This metabolic resistance highlights a key challenge in the development of drugs based on this scaffold. nih.gov
Perturbation of Cellular Pathways (e.g., Iron Homeostasis)
The structural similarity of some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives to known iron chelators prompted investigations into whether their biological activity involved the disruption of iron homeostasis. acs.org One previously identified compound with a similar scaffold was shown to interfere with this pathway in mycobacteria by directly binding to intracellular Fe²⁺. acs.org
To test this hypothesis for a new series of compounds, experiments were conducted where iron levels in the growth medium were depleted using desferrioxamine (DFO), a siderophore that binds Fe³⁺. acs.org The loss of extracellular Fe³⁺ leads to the depletion of intracellular Fe²⁺. acs.org However, the results showed that the antitubercular effect of the tested compounds was not related to the perturbation of iron uptake or homeostasis, distinguishing their mechanism from that of their structural analogues. nih.govacs.org
Other Reported Biological Potentials (in vitro/ex vivo)
Beyond their more extensively studied applications, derivatives of the 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one scaffold have been investigated for a variety of other biological activities. The following sections detail the findings from these preclinical explorations.
A series of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines have demonstrated notable in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. In one study, all synthesized compounds exhibited good to excellent inhibitory potential, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM. nih.gov This was significantly more potent than the standard drug, acarbose (B1664774), which had an IC50 value of 750.0 ± 1.5 µM. nih.gov
The most potent compound in this series was derivative 3d , featuring a 4-CH3 substituent on the 5-aryl ring and a 4-Br substituent on the 7-aryl ring, with an IC50 value of 15.2 ± 0.4 µM, making it approximately 50-fold more potent than acarbose. nih.gov Structure-activity relationship analysis revealed that the presence of a methyl group on the 5-phenyl ring and a bromine atom on the 7-aryl ring were crucial for high inhibitory activity. Removal of the methyl group or its replacement with a chlorine atom led to a significant decrease in potency. nih.gov
Another study investigated N-phenyl-pyrazolo[1,5-a]pyrimidine derivatives and found that N-(4-chlorophenyl)-pyrazolo[1,5-a] pyrimidine (B1678525) derivative 12b exhibited a 17.41 ± 0.02% inhibitory effect on α-glucosidase at the tested concentration, although this was less potent than the acarbose standard in that particular study. nih.gov Conversely, a different investigation of 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones found their inhibitory activity against α-glucosidase to be significantly inferior to reference compounds. mdpi.com
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected 6-Amino-pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituents | IC50 (µM) | Reference |
|---|---|---|---|
| 3d | 5-aryl: 4-CH3, 7-aryl: 4-Br | 15.2 ± 0.4 | nih.gov |
| 3a | 5-aryl: H, 7-aryl: 4-Br | >200 | nih.gov |
| 3b | 5-aryl: H, 7-aryl: 4-Cl | >200 | nih.gov |
| 3c | 5-aryl: 4-CH3, 7-aryl: 4-Cl | >200 | nih.gov |
| Acarbose (Standard) | N/A | 750.0 ± 1.5 | nih.gov |
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been evaluated for their potential as anti-inflammatory and analgesic agents through various in vitro and in vivo models. A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and assessed for their ability to modulate inflammatory responses. researchgate.net One of the most promising compounds from this series, 4,7-dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) , demonstrated powerful pharmacological activity both in vivo (in models such as carrageenan-induced rat paw edema) and in vitro. researchgate.net The in vitro assays included studies on leukocyte functions, such as the inhibition of superoxide (B77818) production and myeloperoxidase release, suggesting a mechanism linked to the inhibition of leukotriene and/or prostaglandin (B15479496) biosynthesis. researchgate.net
In another study, novel sets of 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine and 5-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one derivatives were evaluated for their inhibitory effects on key inflammatory mediators. doaj.org Compounds 8a , 10c , and 13c were identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), with inhibition percentages of 79.6%, 78.7%, and 78.9% respectively, at a concentration of 2 µM. doaj.org Furthermore, a number of these derivatives showed significant inhibitory activity against inducible nitric oxide synthase (iNOS), with the urea (B33335) derivative 11 being the most active, displaying an IC50 value of 0.22 µM. doaj.org These findings suggest that dual inhibition of COX and iNOS pathways is a viable strategy for the anti-inflammatory action of these compounds. doaj.org
Table 2: In Vitro Anti-inflammatory Activity of Selected Pyrazolopyrimidine Derivatives
| Compound | Target | Activity | Concentration | Reference |
|---|---|---|---|---|
| 8a | COX-2 | 79.6% inhibition | 2 µM | doaj.org |
| 10c | COX-2 | 78.7% inhibition | 2 µM | doaj.org |
| 13c | COX-2 | 78.9% inhibition | 2 µM | doaj.org |
| 11 | iNOS | IC50 = 0.22 µM | N/A | doaj.org |
Several classes of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. Research has shown that the nature of the substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine ring system plays a critical role in its antischistosomal efficacy.
In a comparative study, 7-mercaptopyrazolo[1,5-a]pyrimidines demonstrated the greatest degree of in vitro activity compared to their 7-hydroxy counterparts. Specifically, compounds 37 and 47 from the 7-mercapto series were found to be lethal to the parasite at a concentration of 100 µg/mL after an exposure of only one hour. The 7-hydroxypyrazolo[l,5-a]pyrimidines were reported to be less active. Despite the promising in vitro results, none of the compounds that exhibited activity in the lab were found to be effective against S. mansoni in subsequent in vivo studies.
Table 3: In Vitro Antischistosomal Activity of Selected 7-Mercaptopyrazolo[1,5-a]pyrimidines
| Compound | Activity | Concentration | Exposure Time | Reference |
|---|---|---|---|---|
| 37 | Lethal | 100 µg/mL | 1 hour | |
| 47 | Lethal | 100 µg/mL | 1 hour |
A review of the available scientific literature did not yield specific in vitro or ex vivo research findings focused on the bronchodilatory activity of this compound derivatives. While the pyrazolo[1,5-a]pyrimidine scaffold has been explored for a wide range of biological activities, its potential as a bronchodilator does not appear to be a reported area of investigation in the reviewed sources.
Advanced Applications Beyond Traditional Medicinal Chemistry
Applications in Material Science
The pyrazolo[1,5-a]pyrimidine (B1248293) core, the foundational structure of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, has garnered significant attention in material science due to its notable photophysical properties. nih.gov This rigid, planar N-heterocyclic system is a promising candidate for the development of novel functional materials. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives are recognized as an important class of organic fluorophores. researchgate.net Their fused bicyclic structure provides a robust framework that is highly amenable to chemical modifications, allowing for the fine-tuning of their electronic and photophysical properties. nih.gov Research into this class of compounds has revealed their potential for high fluorescence quantum yields in both solution and the solid state, coupled with excellent photostability. researchgate.net
The development of fluorophores based on the pyrazolo[1,5-a]pyrimidine skeleton is an active area of research. nih.gov The photophysical characteristics, such as absorption and emission wavelengths, can be modulated by the introduction of various substituents onto the heterocyclic core. nih.gov Studies on related 7-substituted pyrazolo[1,5-a]pyrimidines have shown that the presence of electron-donating groups (EDGs) at the 7-position can significantly enhance both absorption and emission intensities. nih.govrsc.org This is attributed to favorable intramolecular charge transfer (ICT) processes. rsc.org The amino group at the 6-position and the carbonyl group at the 7-position of this compound are expected to influence its electronic distribution and, consequently, its photophysical behavior.
The tunable nature of these properties makes pyrazolo[1,5-a]pyrimidine derivatives, including this compound, attractive for the design of fluorescent probes and chemosensors. researchgate.net The stability and performance of some of these fluorophores have been found to be comparable to commercially available probes. rsc.org
Table 1: Photophysical Properties of Selected 7-Aryl-Pyrazolo[1,5-a]pyrimidines
| Compound | Substituent at Position 7 | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|
| 4a | 4-Pyridyl | Not Specified | 0.18 (Solid State) |
| 4b | 2,4-Dichlorophenyl | Not Specified | 0.63 (Solid State) |
| 4d | Phenyl | Not Specified | Not Specified |
| 4e | 4-Methoxyphenyl | Not Specified | Not Specified |
| General Range | Various Aryl Groups | 3,320 to 20,593 | 0.01 to 0.97 |
This table is generated based on data for a series of 7-aryl-pyrazolo[1,5-a]pyrimidines to illustrate the tunable photophysical properties of the core scaffold. nih.govrsc.org
Use as Disperse Dyes
The pyrazolo[1,5-a]pyrimidine structure is a key component in the synthesis of various dyes and pigments. researchgate.net Specifically, derivatives of this heterocyclic system have been successfully utilized as disperse dyes for synthetic fibers like polyester (B1180765). semanticscholar.orgresearchgate.net Disperse dyes are non-ionic colored compounds with low water solubility that are applied to hydrophobic fibers from an aqueous dispersion.
Arylazopyrazolopyrimidine derivatives have been synthesized and their efficacy as disperse dyes for polyester fibers has been evaluated. semanticscholar.org These dyes are typically applied using a high-temperature dyeing method, which can be enhanced by microwave heating to improve dye uptake and levelness. semanticscholar.org The resulting dyed fabrics have demonstrated a range of colors from yellowish-orange to dark orange and have shown good fastness properties. researchgate.net
Table 2: Fastness Properties of Arylazopyrazolopyrimidine Dyes on Polyester Fabric
| Dye Compound | Wash Fastness (Staining) | Wash Fastness (Alteration) | Light Fastness |
|---|---|---|---|
| 6 | 4-5 | 5 | 5 |
| 7 | 4-5 | 5 | 5 |
| 15a | 4-5 | 5 | 4 |
| 15b | 4-5 | 5 | 5 |
| 15c | 4-5 | 5 | 5 |
| 15d | 4-5 | 5 | 5 |
This table presents data for a series of arylazopyrazolopyrimidine disperse dyes, demonstrating their performance on polyester fibers. semanticscholar.org The fastness is rated on a scale of 1 to 5, where 5 indicates excellent fastness.
Q & A
Q. How to troubleshoot low yields in formylation reactions at position 7?
- Methodological Answer : Low yields may stem from moisture-sensitive intermediates. Use anhydrous solvents (e.g., THF) and silylformamidine reagents under N₂ atmosphere. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
